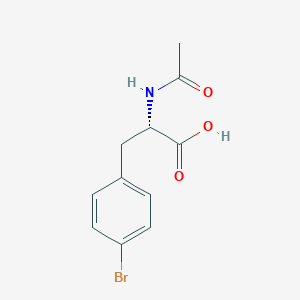

(S)-N-acetyl-4-bromophenylalanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCUXIARELPUCD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425127 | |

| Record name | N-Acetyl-4-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171095-12-8 | |

| Record name | N-Acetyl-4-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Expanding Role of Non Canonical Amino Acids

The twenty canonical amino acids form the fundamental building blocks of proteins. However, the field of chemical biology has witnessed a paradigm shift with the advent and exploration of non-canonical amino acids (ncAAs). nih.govthedailyscientist.org These are amino acids that are not among the 20 naturally encoded ones. Their integration into proteins allows for the introduction of novel chemical functionalities, enabling a level of precision in altering protein structure and function that was previously unattainable. nih.gov This "protein medicinal chemistry" approach opens up new avenues for creating more "druglike" proteins and other biotherapeutics. nih.gov

The significance of ncAAs lies in their ability to expand the chemical diversity of proteins, leading to enhanced activity and the creation of novel protein structures and functions. thedailyscientist.org They serve as invaluable tools for a wide range of applications, including the development of antibody-drug conjugates, the design of new biomaterials, and as building blocks for bioactive peptides. rsc.org The incorporation of ncAAs into proteins is often achieved through sophisticated techniques like genetic code expansion, which utilizes engineered tRNA molecules and ribosomes to insert the ncAA at specific sites within a protein's sequence. thedailyscientist.orgrsc.org

Halogenated Phenylalanine Derivatives: a Gateway to Enhanced Bioactivity

Among the diverse array of ncAAs, halogenated phenylalanine derivatives have emerged as particularly powerful tools. The introduction of halogen atoms, such as bromine, onto the side chains of amino acids can significantly influence the physicochemical and structural properties of peptides and proteins. nih.gov This modification can lead to improved thermal and proteolytic stability, as well as enhanced enzymatic activity. nih.gov

The strategic placement of a halogen atom can alter the electronic properties of the amino acid's aromatic ring, influencing its interactions with biological targets. Halogenated tyrosine and phenylalanine derivatives, for instance, have been developed for applications in tumor imaging and targeted alpha therapy. nih.gov The presence and position of the halogen can affect how these molecules interact with transporters in the body, which is a critical factor in their efficacy and distribution. nih.gov

Research Trajectories for S N Acetyl 4 Bromophenylalanine Analogues

Chemoenzymatic Approaches for Stereoselective Production

Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes to perform challenging chemical transformations under mild conditions. nih.gov This approach is particularly powerful for the production of chiral molecules like this compound.

Dynamic Kinetic Resolution Strategies

Dynamic Kinetic Resolution (DKR) is a powerful technique that overcomes the 50% theoretical yield limit of traditional kinetic resolution. mdpi.com In a DKR process, a racemic starting material is subjected to two simultaneous processes: the selective reaction of one enantiomer (kinetic resolution) and the continuous racemization of the unreactive enantiomer. mdpi.com This in-situ racemization ensures that the entire racemic substrate pool can be converted into a single, desired enantiomer, approaching a theoretical yield of 100%. mdpi.com

The application of DKR to the synthesis of α-amino acid derivatives, including N-acetylated forms, is a well-established and attractive strategy. mdpi.com Azlactones (oxazol-5(4H)-ones), which are readily formed from N-acyl amino acids, are common substrates for DKR. mdpi.com The process often involves an enantioselective ring-opening of the azlactone with an alcohol, catalyzed by a chiral catalyst, while the unreacted enantiomer undergoes racemization. mdpi.com N-heterocyclic carbene (NHC) catalyzed [3+3] annulation of α-bromoenals through DKR of enamines is another advanced example of this strategy. nih.gov

Coupling of N-Acyl Amino Acid Racemases with Enantioselective Hydrolases

One of the most efficient chemoenzymatic methods for producing enantiopure amino acids is a specific type of DKR that couples two key enzymes: an N-acyl amino acid racemase (NAAAR) and an enantioselective hydrolase, such as an aminoacylase (B1246476). nih.govresearchgate.net This system is ideally suited for the production of this compound from its racemic precursor, N-acetyl-DL-4-bromophenylalanine.

The process operates as follows:

The racemic mixture of N-acetyl-DL-4-bromophenylalanine is introduced to the enzymatic system.

An L-specific aminoacylase selectively hydrolyzes the N-acetyl group from the (S)-enantiomer (L-form) to produce (S)-4-bromophenylalanine and acetate.

Simultaneously, the N-acyl amino acid racemase (NAAAR) continuously interconverts the unreacted N-acetyl-(R)-4-bromophenylalanine into N-acetyl-(S)-4-bromophenylalanine. nih.govresearchgate.net

This continuous racemization replenishes the substrate for the selective hydrolase, allowing the entire racemic starting material to be converted into the desired enantiopure (S)-amino acid. nih.gov This tandem approach has been successfully applied to the synthesis of various canonical and non-canonical amino acids. nih.gov

Multienzymatic Cascades in Non-Canonical Alpha-Amino Acid Synthesis

Multi-enzymatic cascades combine several enzymatic reactions in a single pot, either simultaneously or sequentially, to synthesize complex molecules from simple precursors. rug.nl This strategy minimizes waste, reduces downstream processing, and can shift unfavorable reaction equilibria. rug.nlnih.gov Such cascades are highly effective for producing non-canonical α-amino acids (NcAAs). nih.govresearchgate.net

For instance, a "double-racemase hydantoinase process" has been developed for producing enantiopure L-α-AAs. nih.govresearchgate.net This system can utilize D-hydantoinase, hydantoin (B18101) racemase, N-succinyl-amino acid racemase (NSAR), and L-carbamoylase to convert hydantoin derivatives into the target L-amino acids. nih.gov Another example involves coupling a phenylalanine ammonia (B1221849) lyase (PAL) with other enzymes to synthesize D- or L-phenylalanine derivatives from inexpensive cinnamic acids. nih.gov A four-step enzymatic cascade was developed to produce L-phenylglycine from L-phenylalanine, demonstrating the potential for complex transformations. biorxiv.org These cascade systems highlight the modularity and power of biocatalysis in accessing structurally diverse amino acids like 4-bromophenylalanine from various starting materials. nih.govbiorxiv.org

| Enzyme Cascade for L-Phenylglycine Production | |

| Starting Material | L-Phenylalanine |

| Key Enzymes | 1. L-amino acid deaminase (LAAD) |

| 2. Hydroxymandelate synthase (HmaS) | |

| 3. (S)-mandelate dehydrogenase (SMDH) | |

| 4. Leucine dehydrogenase (LeuDH) | |

| Final Product | L-Phenylglycine |

| Conversion Rate | 99.9% (from 40 mM L-Phe) biorxiv.org |

Chemical Asymmetric Synthesis Routes

While enzymatic methods offer high selectivity, purely chemical routes provide complementary and powerful alternatives for the asymmetric synthesis of this compound and its analogues.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern organic synthesis for creating chiral centers with high enantiopurity. dicp.ac.cn This method typically involves the hydrogenation of a prochiral olefin, such as an α-dehydroamino acid, using a chiral transition-metal catalyst. nih.govacs.org Rhodium complexes featuring chiral phosphine (B1218219) ligands like DuanPhos or BenzP* are highly effective for this transformation. nih.govacs.org

For the synthesis of this compound, a suitable precursor would be (Z)-N-acetyl-amino-4-bromocinnamic acid or its ester. The rhodium catalyst, rendered chiral by its ligand, coordinates to the double bond and delivers hydrogen stereoselectively to one face of the molecule, yielding the desired (S)-enantiomer in high enantiomeric excess (ee). nih.govnih.gov Studies on various α-dehydroamino acid esters have demonstrated that this method consistently produces chiral α-amino acid esters with excellent yields and enantioselectivities, often exceeding 99% ee. nih.govacs.org

| Catalyst System for Asymmetric Hydrogenation | |

| Catalyst | Rhodium/DuanPhos |

| Substrate Type | α-Dehydroamino Ketones |

| Product | Chiral α-Amino Ketones |

| Enantiomeric Excess (ee) | Up to 99% nih.gov |

| Note | The products can be further reduced to chiral β-amino alcohols. nih.gov |

Dynamic Thermodynamic Resolution and Stereochemical Interconversion via Nickel(II)-Chelated Schiff Bases

Dynamic thermodynamic resolution offers an elegant chemical method for the deracemization of amino acids. researchgate.netrawdatalibrary.net This strategy relies on the formation of a Schiff base between the racemic amino acid and a chiral auxiliary, typically a ligand derived from an amino acid like (S)-proline, in the presence of a metal ion such as Nickel(II). researchgate.netnih.gov

The process involves the following steps:

The racemic amino acid (e.g., DL-4-bromophenylalanine) reacts with a chiral ligand and Ni(II) to form two diastereomeric square-planar complexes. nih.govrsc.org

The α-proton of the amino acid residue in the Schiff base complex becomes acidic and can be abstracted by a weak base. nih.gov

This deprotonation-protonation sequence allows for epimerization at the α-carbon, leading to the interconversion of the two diastereomers. nih.gov

The system equilibrates to favor the thermodynamically more stable diastereomer. By carefully choosing the chiral ligand, one diastereomer can be made to predominate significantly (e.g., with a D/L ratio > 10). nih.gov

Finally, acidic hydrolysis of the Schiff base complex releases the enantiomerically enriched amino acid and allows for the recovery of the chiral auxiliary. nih.gov This method is effective for a wide range of unprotected amino acids. rawdatalibrary.net

Applications of S N Acetyl 4 Bromophenylalanine in Chemical Biology and Protein Engineering

Genetic Code Expansion and Site-Specific Protein Incorporation

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, enabling the introduction of novel chemical functionalities. nih.govnih.gov (S)-4-bromophenylalanine is a valuable ncAA in this context, providing a versatile chemical handle for protein modification and analysis. acs.org The process relies on engineered, bio-orthogonal translational machinery that uniquely recognizes the ncAA and its corresponding tRNA. nih.govnih.gov

Development and Engineering of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Non-Canonical Amino Acid Integration

The cornerstone of genetic code expansion is the orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.govlabpartnering.org This pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is incorporated only at a specific, predetermined site in response to a reassigned codon, typically the amber stop codon (UAG). nih.govyoutube.com

To incorporate 4-bromophenylalanine (pBrF), scientists have successfully engineered synthetases to recognize this unnatural substrate. A common strategy involves mutating the amino acid binding site of a known synthetase to create a pocket that accommodates the bulkier, halogenated side chain of pBrF while disfavoring the natural amino acid, phenylalanine.

One notable success story is the re-engineering of the yeast phenylalanyl-tRNA synthetase (yPheRS). acs.orgnih.gov Researchers identified key residues in the binding pocket, such as threonine 415. By mutating this residue to smaller amino acids like alanine (B10760859) (T415A) or glycine (B1666218) (T415G), the specificity of the enzyme was shifted. acs.orgnih.gov The T415A variant, for instance, demonstrated a five-fold higher activity for pBrF compared to tryptophan, significantly reducing the misincorporation of natural amino acids. nih.gov

To further enhance the fidelity of incorporation, the corresponding suppressor tRNA, yeast tRNAPheCUA, was also modified. Disruption of a specific base pair in the tRNA structure was shown to prevent its mischarging by the host's lysyl-tRNA synthetase. nih.gov The combination of the engineered yPheRS (T415A) and the modified tRNA allowed for the incorporation of pBrF into proteins like murine dihydrofolate reductase with at least 98% fidelity. acs.orgnih.gov

| Engineered Synthetase System | Target ncAA | Key Mutations | Achieved Fidelity | Reference |

| Yeast PheRS / tRNAPhe | p-Bromophenylalanine (pBrF) | yPheRS (T415A) | >98% | nih.gov |

| Yeast PheRS / tRNAPhe | Phenylalanine analogues | yPheRS (T415G) | - | acs.org |

| PylRS | Phenylalanine derivatives | N346A / C348A | - | acs.org |

Strategies for Ribosomal Incorporation into Peptides and Proteins

Once the orthogonal pair is established, the ribosomal incorporation of (S)-4-bromophenylalanine is achieved through stop codon suppression. nih.gov The gene for the protein of interest is mutated to include an amber (UAG) stop codon at the desired site of ncAA incorporation. youtube.com When this modified gene is expressed in a host organism (typically E. coli) that also expresses the engineered synthetase and its cognate suppressor tRNA, the translational machinery is effectively hijacked. acs.orgyoutube.com

The process unfolds as follows:

Uptake and Activation: The host cells are grown in a medium supplemented with the non-canonical amino acid, which is taken up by the cell. youtube.com The engineered aminoacyl-tRNA synthetase specifically recognizes and activates the (S)-4-bromophenylalanine. nih.govwikipedia.org

tRNA Charging: The activated ncAA is then covalently attached ("charged") to its corresponding orthogonal suppressor tRNA, which has an anticodon (CUA) that recognizes the UAG stop codon. wikipedia.orgyoutube.com

Ribosomal Translation: During protein synthesis, when the ribosome encounters the in-frame UAG codon on the mRNA, the charged suppressor tRNA binds to it. youtube.comyoutube.com Instead of terminating translation, the ribosome incorporates (S)-4-bromophenylalanine into the growing polypeptide chain. nih.gov

Protein Expression: Translation continues until a natural stop codon is reached, resulting in a full-length protein containing the ncAA at a specific site. acs.org

This strategy has been used to produce significant quantities of proteins containing 4-bromophenylalanine, with yields sufficient for detailed biochemical and structural analysis. researchgate.net

Impact on Protein Folding, Stability, and Activity

The introduction of a non-canonical amino acid can influence the biophysical properties of a protein. nih.gov The replacement of a phenylalanine residue with 4-bromophenylalanine introduces both steric bulk and an electronegative halogen atom, which can alter local protein structure, folding, and stability. nih.gov

The stability of the resulting protein can be assessed using various biophysical techniques, such as thermal or chemical denaturation assays. nih.gov The impact on protein activity is context-dependent. If the modified residue is in or near an active site or a region critical for conformational changes, the substitution could modulate the protein's function. This makes the site-specific incorporation of 4-bromophenylalanine a useful tool for structure-activity relationship studies, allowing researchers to probe the role of specific residues in protein function.

Design of Biological Probes and Molecular Tools

The unique properties of the bromine atom in (S)-N-acetyl-4-bromophenylalanine make it a valuable component in the design of specialized biological probes.

Utilization as Heavy Atom Analogues for X-ray Crystallography

A major challenge in determining the three-dimensional structure of proteins by X-ray crystallography is the "phase problem." numberanalytics.com Heavy atoms, which are elements with a high number of electrons, can help solve this problem by providing a strong and identifiable scattering signal. nih.goviucr.org

(S)-4-bromophenylalanine, when incorporated into a protein, serves as an excellent heavy atom analogue. ucla.edu The bromine atom provides significant anomalous scattering properties, which are crucial for phasing methods like Multi-wavelength Anomalous Dispersion (MAD) and Single-wavelength Anomalous Diffraction (SAD). nih.govucla.edu

Key Properties of Bromine for Crystallography:

Anomalous Signal: Bromine has a K-absorption edge at approximately 0.92 Å (13.47 keV), which is an energy level accessible at most synchrotron beamlines. nih.govucla.edu By collecting diffraction data at multiple wavelengths around this edge, the phase information can be accurately determined.

Site-Specificity: The ability to incorporate the heavy atom at a specific site in the protein via genetic code expansion is a major advantage over traditional methods like soaking crystals in heavy-atom solutions, which can be disruptive and often result in non-specific binding. iucr.org

Isomorphism: Site-specific incorporation is more likely to yield derivatized crystals that are isomorphous (having the same unit cell dimensions and structure) to the native protein crystals, a critical requirement for successful phasing. iucr.org

This method provides a powerful and reliable route to solving novel protein structures. numberanalytics.com

| Phasing Method | Requirement | Role of Bromine | Reference |

| MAD (Multi-wavelength Anomalous Dispersion) | Anomalous scatterer with accessible absorption edge | K-absorption edge at ~0.92 Å allows for data collection at multiple wavelengths. | nih.gov, ucla.edu |

| SAD (Single-wavelength Anomalous Diffraction) | Anomalous scatterer | Provides a useful anomalous signal even at a single wavelength. | ucla.edu |

| SIRAS (Single Isomorphous Replacement with Anomalous Scattering) | Isomorphous heavy-atom derivative | The heavy bromine atom provides both isomorphous and anomalous signals. | iucr.org |

Development of Activity-Based Probes for Protease Profiling

Activity-based probes (ABPs) are powerful chemical tools used to profile the activity of entire enzyme families directly in complex biological systems. nih.govnih.gov These probes typically consist of three parts: a recognition element that directs the probe to a specific enzyme, a reactive group (or "warhead") that forms a covalent bond with the active site, and a reporter tag (like a fluorophore or biotin) for detection and analysis. nih.gov

This compound can be envisioned as a key component in the design of ABPs targeting proteases. mdpi.comnih.gov Many proteases, such as chymotrypsin, have a preference for large hydrophobic residues like phenylalanine in their S1 binding pocket. tum.de The 4-bromophenylalanine moiety could serve as a specific recognition element for such enzymes.

In a potential design, the 4-bromophenylalanine could be part of a short peptide sequence tailored to a specific protease. The N-acetyl group could be replaced with or linked to a suitable electrophilic warhead (e.g., a phosphonate (B1237965) or fluoromethyl ketone) that would covalently modify the catalytic serine or cysteine residue in the protease active site. nih.govfrontiersin.org By incorporating this ncAA into libraries of potential protease inhibitors, highly specific and potent probes can be developed for functional studies, diagnostic imaging, and drug discovery. nih.govmdpi.com

Spectroscopic Labeling and NMR Studies in Protein Systems

The introduction of halogenated amino acids into proteins is a key strategy for spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) studies. While fluorine (¹⁹F) is a more common NMR-active nucleus for such purposes, the principles extend to other halogens like bromine. The heavy bromine atom on 4-bromophenylalanine can perturb the local electronic environment, providing a subtle but detectable probe for structural and dynamic changes.

The essential first step for these studies is the successful site-specific incorporation of the unnatural amino acid into a protein. Research has demonstrated the development of engineered Escherichia coli host systems capable of incorporating p-bromophenylalanine (pBrF) into recombinant proteins with high fidelity (at least 98%). nih.gov This is achieved by using a mutant yeast phenylalanyl-tRNA synthetase (yPheRS) and a corresponding suppressor tRNA that recognize the amber stop codon, thereby directing the insertion of pBrF at a desired position in the polypeptide chain. nih.gov

Once incorporated, the brominated phenyl ring serves as a spectroscopic label. Analogous studies using 4-¹⁹F-phenylalanine in intestinal fatty acid binding protein (IFABP) have shown that the halogenated probe is highly sensitive to the conformation and dynamics of side chains within the native protein. nih.gov In the case of IFABP, which contains eight phenylalanine residues lining its binding pocket, ¹⁹F-NMR could detect chemical exchange processes and the existence of multiple conformations, insights that are crucial for understanding ligand binding and protein folding. nih.gov

Biorthogonal Chemistry Handles in Protein Conjugation

The aryl-halide group of 4-bromophenylalanine functions as a chemical handle for various cross-coupling reactions, enabling sophisticated protein and peptide modifications. While not a "biorthogonal" reaction in the classic sense of live-cell click chemistry, palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling are invaluable for in vitro peptide and protein conjugation.

This chemistry allows for the formation of carbon-carbon bonds under conditions compatible with peptides. For instance, the aryl-iodide handle of 4-iodophenylalanine, a close analogue of 4-bromophenylalanine, has been used as a key component in the solid-phase synthesis of complex biaryl bicyclic peptides. nih.gov In this approach, a linear peptide containing both a 4-iodophenylalanine and a 4-boronophenylalanine residue is cyclized via an intramolecular, microwave-assisted Suzuki-Miyaura reaction. nih.gov This strategy creates a stable biaryl linkage, conferring significant conformational rigidity upon the peptide. The chemical principles of this reaction are directly applicable to peptides containing 4-bromophenylalanine, showcasing its utility as a handle for engineering advanced peptide architectures.

Medicinal Chemistry and Peptide-Based Drug Development

In medicinal chemistry, modifying amino acid side chains is a fundamental strategy for optimizing the therapeutic properties of peptides. This compound and its parent amino acid are used to fine-tune peptide drug candidates.

Structure-Activity Relationship (SAR) Studies in Peptides

Structure-activity relationship (SAR) studies are critical for understanding how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.net Peptide scanning, where individual amino acids are systematically replaced, is a common technique. nih.gov Incorporating non-canonical amino acids like 4-bromophenylalanine allows chemists to probe the effects of sterics, electronics, and hydrophobicity at specific positions.

A clear example of this is found in studies of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). To investigate the importance of a specific tyrosine residue (TyrA) in the receptor's binding site, researchers used unnatural amino acid mutagenesis to replace it with various phenylalanine analogues. The substitution of TyrA with 4-bromophenylalanine resulted in a deleterious effect on channel function, demonstrating that the hydroxyl group of the original tyrosine is critical for receptor activation by both acetylcholine and nicotine (B1678760). This type of precise modification provides invaluable data for rational drug design.

Incorporation into Peptidomimetics and Bicyclic Peptide Ligands

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability or oral bioavailability. Phenylalanine derivatives are often incorporated into peptidomimetic scaffolds. mdpi.com

Furthermore, the creation of bicyclic peptides is a powerful strategy to develop highly constrained ligands with improved affinity and specificity. epfl.ch As previously discussed (Section 4.2.4), the aryl-halide handle of halogenated phenylalanines like 4-bromophenylalanine is instrumental in synthesizing these complex structures. A reported methodology for creating biaryl bicyclic peptides involves an intramolecular Suzuki-Miyaura cross-coupling reaction between a halo-phenylalanine (like 4-iodo- or 4-bromophenylalanine) and a borono-phenylalanine incorporated into a linear peptide sequence. nih.gov This is followed by a second cyclization step (macrolactamization) to yield the final, rigid bicyclic structure. This demonstrates the direct utility of 4-bromophenylalanine in constructing advanced peptidomimetic and bicyclic ligand scaffolds.

Role in Modulating Receptor-Ligand Interactions (e.g., Nicotinic Acetylcholine Receptors)

The incorporation of 4-bromophenylalanine has been used to directly modulate and probe receptor-ligand interactions. In the α4β2 nicotinic acetylcholine receptor (nAChR), which is a key target for nicotine addiction, a cation–π interaction with a specific tryptophan residue (TrpB) is crucial for high-affinity nicotine binding.

In a study to probe other parts of the binding site, a key tyrosine (TyrA) was replaced by various analogues, including 4-bromophenylalanine (p-Br-Phe). The functional consequence of this substitution was measured by the EC₅₀ value, which is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. The data showed that replacing TyrA with p-Br-Phe significantly increased the EC₅₀ for both acetylcholine and nicotine, indicating a substantial loss of function. This finding highlights that while the bromine atom mimics the size of the original hydroxyl group to some extent, it cannot replicate its hydrogen-bonding capability, which is essential for proper receptor gating. This demonstrates the role of 4-bromophenylalanine as a tool to dissect and modulate specific molecular interactions within a receptor binding pocket.

Table 1: Effect of TyrA Substitution on Nicotinic Acetylcholine Receptor Function Data extracted from research on nAChR modulation.

| Agonist | Receptor Mutation (at TyrA) | Reported Effect on Channel Function |

|---|---|---|

| Acetylcholine | Substitution with 4-bromophenylalanine | Deleterious |

| Nicotine | Substitution with 4-bromophenylalanine | Deleterious |

Studies in Antimicrobial Peptide Development

While the modification of antimicrobial peptides (AMPs) with natural amino acids like phenylalanine nih.govresearchgate.net or specialized residues like 3,4-dihydroxy-L-phenylalanine (DOPA) nih.gov has been explored to enhance activity or confer new properties, specific research detailing the incorporation of this compound or its parent amino acid into AMPs was not identified in the consulted literature. Therefore, its role in this specific area of development remains uncharacterized based on the available search results.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | |

| 4-bromophenylalanine | p-bromophenylalanine, pBrF, 4-Br-Phe |

| 4-fluorophenylalanine | 4-F-Phe |

| 4-iodophenylalanine | 4-I-Phe |

| Phenylalanine | Phe |

| Tyrosine | Tyr |

| Tryptophan | Trp |

| Acetylcholine | ACh |

| Nicotine |

Mechanistic Investigations and Computational Studies Involving S N Acetyl 4 Bromophenylalanine Analogues

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and biotechnology industries. The mechanisms governing these asymmetric syntheses are critical for developing efficient and highly selective methodologies.

One key strategy involves the direct alkylation of chiral nucleophilic glycine (B1666218) or alanine (B10760859) equivalents. For instance, the asymmetric synthesis of α,β-dialkyl-α-phenylalanines has been achieved through the alkylation of a Ni(II)-complex of a chiral Schiff base of alanine with racemic α-alkylbenzyl bromides. nih.gov This method demonstrates high enantiomer differentiation, where the pre-existing stereocenter on the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. The rigidity of the metal complex and the steric hindrance imposed by the auxiliary are crucial for achieving high stereoselectivity. nih.gov

Another prevalent mechanistic approach is catalysis, which can involve transition metals or small organic molecules (organocatalysis). chemscene.com In transition-metal-catalyzed reactions, a chiral ligand coordinates to a metal center, creating a chiral catalytic environment. This complex then interacts with the substrate, and the steric and electronic properties of the chiral ligand dictate the stereochemical outcome of the reaction. For example, atroposelective C-H vinylation has been achieved using a palladium catalyst in conjunction with a chiral amino acid ligand. acs.org Mechanistic studies, including deuterium-labeling experiments, have shown that the C-H metalation step in such processes is often irreversible, which is a key factor in preventing erosion of stereochemical purity. acs.org

The condensation of N-protected chiral amino acids, such as N-acetyl-L-phenylalanine, is known to be susceptible to racemization at the α-carbon. mdpi.com The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can easily lose its stereochemical integrity. The choice of coupling agent and additives is critical. For example, the addition of HOBt (Hydroxybenzotriazole) can suppress racemization by forming a more reactive ester that is rapidly attacked by the amine component before the oxazolone can form and racemize. mdpi.com Understanding these competing pathways is essential for the synthesis of optically pure peptides and related compounds derived from (S)-N-acetyl-4-bromophenylalanine.

Mechanistic Enzymology of Amino Acid Racemases and Acylases

Enzymatic methods provide a powerful route to optically pure amino acids. A highly efficient process is the dynamic kinetic resolution (DKR) of N-acylated amino acid derivatives, which pairs an N-acylamino acid racemase (NAAAR) with an enantioselective aminoacylase (B1246476). nih.gov This combination allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the desired product. nih.gov

N-Acylamino Acid Racemases (NAAARs) are enzymes that catalyze the interconversion of the L- and D-enantiomers of N-acylamino acids. nih.gov The mechanism of these racemases typically involves a two-base catalytic system where two residues in the active site act as a general base and a general acid. researchgate.net The first residue abstracts the α-proton from the substrate to form a planar enolate intermediate, and the second residue then donates a proton to the opposite face of the intermediate, yielding the enantiomeric product. researchgate.net This process does not require a cofactor like pyridoxal (B1214274) 5'-phosphate (PLP), which is common for many other amino acid racemases. researchgate.netnih.gov

In a DKR setup, the NAAAR continuously racemizes the unreacted (R)-N-acetyl-4-bromophenylalanine back to the racemic mixture. This ensures a constant supply of the (S)-enantiomer for the acylase to hydrolyze, driving the reaction towards the single, desired (S)-4-bromophenylalanine product.

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) | Conditions | Reference |

|---|---|---|---|---|---|

| 4-Nitrophenyl acetate | 0.8 | 10 | 0.08 | pH 7.5, 20°C | nih.gov |

| Penicillin G | >1000 (deacylation) | - | - | - | nih.gov |

| Ampicillin | >75 (deacylation) | - | - | - | nih.gov |

Computational Approaches to Understand Reactivity and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity and stereoselectivity of chemical reactions involving complex molecules like halogenated phenylalanine analogues. cumhuriyet.edu.tr These methods allow for the detailed examination of transition states, reaction intermediates, and intermolecular forces that are often difficult to probe experimentally.

For halogenated compounds like N-acetyl-4-bromophenylalanine, computational studies can elucidate the impact of the halogen atom on the electronic properties of the phenyl ring. The bromine atom exerts both an electron-withdrawing inductive effect and an electron-donating resonance effect, while also increasing the hydrophobicity and potential for halogen bonding. These electronic perturbations can influence the acidity of the α-proton, affecting racemization rates, and can alter the strength of aromatic-aromatic (π-stacking) interactions, which are crucial for molecular recognition and self-assembly processes. nih.gov

Molecular modeling has been used to study the amyloidogenic behavior of peptides containing halogenated phenylalanine residues. nih.gov By calculating the interaction energies of water molecules with halogenated toluene (B28343) derivatives (as mimics for the phenylalanine side chain), researchers can quantify changes in hydrophobicity. These studies have shown a direct correlation between the calculated hydrophobicity (e.g., M log P values) and the kinetics of amyloid formation, where more hydrophobic analogues lead to faster aggregation. nih.gov

Furthermore, computational approaches can model the transition states of enzymatic or chemical reactions to rationalize the observed stereoselectivity. By comparing the energies of the transition states leading to the (S) and (R) products, the enantiomeric excess can be predicted. These models can account for subtle steric and electronic interactions between the substrate and the catalyst or enzyme active site, providing a molecular-level understanding of how stereocontrol is achieved.

| Analogue | Property Investigated | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Fluorinated Phenylalanines | Water-binding motifs, Interaction energies | DFT, post-Hartree-Fock | Identified favorable water-binding sites influencing hydrophobicity. | nih.gov |

| Halogenated NFGAIL Peptides | Aggregation kinetics vs. Hydrophobicity | Molecular Modeling | Correlation between decreased lag times and enhanced hydrophobicity. | nih.gov |

| Phenylalanine/Tyrosine | Reactivity descriptors (HOMO-LUMO gap) | DFT | Quantified electronic structure to predict reactivity. | cumhuriyet.edu.tr |

Structure-Function Relationships in Engineered Proteins Containing Halogenated Phenylalanines

The incorporation of non-canonical amino acids, such as 4-bromophenylalanine, into proteins is a powerful technique for probing and engineering protein structure and function. nih.gov The unique properties of the halogen atom—its size, hydrophobicity, and ability to form halogen bonds—can introduce specific perturbations that help to elucidate the roles of individual residues and their interactions.

By replacing a native phenylalanine or tyrosine with 4-bromophenylalanine, researchers can systematically study the effects on protein folding, stability, and catalytic activity. The increased hydrophobicity of the bromo-substituted ring can enhance or disrupt hydrophobic interactions within the protein core, leading to changes in stability or conformation. nih.gov For example, studies on the amyloidogenic peptide NFGAIL showed that replacing phenylalanine with various halogenated analogues systematically altered the aggregation kinetics, directly linking the hydrophobicity of the residue to the rate of amyloid formation. nih.gov

Furthermore, the bromine atom can serve as a useful spectroscopic or crystallographic probe. Its high electron density makes it readily identifiable in X-ray crystallography, aiding in structure determination. The C-Br bond also has a distinct vibrational signature that can be monitored using infrared spectroscopy.

Engineered proteins containing halogenated phenylalanines are also used to study enzymatic mechanisms. Flavin-dependent halogenases (FDHs) are enzymes that naturally catalyze the halogenation of substrates like tryptophan. nih.gov By creating mutant versions of these enzymes through directed evolution or site-directed mutagenesis, their substrate scope can be expanded and their catalytic efficiency improved. nih.gov Structure-function studies on these engineered halogenases provide insight into the residues essential for binding and catalysis, and reveal how the enzyme controls the regioselectivity of the halogenation reaction. nih.gov These engineered biocatalysts hold promise for the synthesis of novel halogenated compounds with potential pharmaceutical applications.

Emerging Research Directions and Future Prospects

Development of Novel Biocatalytic Systems for Expanded Substrate Scope

The synthesis of N-acylated amino acids, such as (S)-N-acetyl-4-bromophenylalanine, is increasingly moving towards greener and more efficient biocatalytic methods. nih.gov Traditionally, chemical synthesis of these compounds relies on harsh reagents, but the use of enzymes offers a more sustainable alternative. nih.gov

Aminoacylases are a class of hydrolases that are well-known for their role in the resolution of racemic mixtures of N-acetyl-amino acids. nih.gov Recent research has focused on exploring the synthetic potential of these enzymes to produce N-acyl-amino acids. nih.gov The development of novel aminoacylases with a broader substrate scope is a key area of research. This includes engineering enzymes that can efficiently acylate non-canonical amino acids like 4-bromophenylalanine. The goal is to create robust biocatalytic systems that can handle a wider variety of substrates with high stability and efficiency under process conditions. nih.gov

The enzymatic synthesis of N-acylated amino acids can be categorized based on the protein family and biochemical characteristics of the enzymes used. Key parameters being optimized include substrate spectra, reaction optima, and process stability. nih.gov The ultimate aim is to develop a toolbox of versatile biocatalysts for the environmentally friendly production of a wide range of N-acyl-amino acids, including this compound.

| Enzyme Class | Typical Reaction | Relevance to this compound |

| Aminoacylases | Hydrolysis/Synthesis of N-acyl-amino acids | Potential for direct enzymatic synthesis from 4-bromophenylalanine and an acetyl donor. nih.gov |

| N-Acetyl Amino Acid Racemases (NAAARs) | Racemization of N-acetyl amino acids | Could be used in combination with stereoselective enzymes to achieve high yields of the desired (S)-enantiomer. |

| Transaminases | Transfer of an amino group to a keto acid | Could be part of a multi-enzyme cascade for the de novo synthesis of 4-bromophenylalanine prior to acetylation. |

Advanced Applications in Targeted Therapeutics and Diagnostics

The unique structure of this compound, featuring a bromine atom on the phenyl ring, makes it a valuable candidate for the development of targeted therapeutics and diagnostics. Halogenated amino acids are known to possess interesting biological activities and can serve as building blocks for more complex molecules. mdpi.com

In the realm of therapeutics, N-acylated amino acids and their derivatives have been investigated for a range of activities, including as anticancer agents. For instance, analogues of N-acetyl-4-S-cysteaminylphenol have shown promising antimelanoma activity. nih.gov These compounds are thought to act as prodrugs that are oxidized to reactive species within cancer cells, leading to cell growth inhibition. nih.gov Similarly, this compound could be explored as a precursor for novel anticancer drugs. The presence of the bromine atom offers a site for further chemical modification to enhance potency and selectivity.

The bromine atom also opens up possibilities in diagnostics. For example, it can be replaced with a radioisotope, such as bromine-76 (B1195326) or bromine-77, to create a radiolabeled tracer for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Such tracers could be designed to target specific enzymes or receptors in the body, allowing for non-invasive diagnosis and monitoring of diseases.

Integration with High-Throughput Screening for Functional Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify new drug candidates. nih.govnih.gov The integration of novel, synthetically accessible compounds like this compound into HTS libraries is crucial for expanding the chemical space available for screening.

HTS platforms utilize automated robotics and sensitive detection methods to perform millions of biochemical or cell-based assays in a short period. youtube.com These screens can be designed to identify compounds that modulate the activity of a specific biological target, such as an enzyme or receptor, or to find compounds with a desired phenotypic effect on cells. nih.gov

The inclusion of this compound and its derivatives in HTS libraries could lead to the discovery of novel hits for various diseases. The unique combination of an N-acetyl group and a brominated phenyl ring may lead to interactions with biological targets that are not observed with other compounds. The data generated from these screens can be analyzed using advanced algorithms, including machine learning, to identify structure-activity relationships and guide the optimization of lead compounds. youtube.commdpi.com

| HTS Approach | Description | Potential Role of this compound |

| Target-Based Screening | Assays designed to measure the effect of compounds on a specific purified protein target. nih.gov | Screening against specific enzymes or receptors where the bromo-phenyl group might confer binding affinity. |

| Cell-Based (Phenotypic) Screening | Assays that measure the effect of compounds on the physiology of whole cells. nih.gov | Identifying compounds that induce a desired cellular response, such as apoptosis in cancer cells. |

| Fragment-Based Screening | Screening of low molecular weight compounds (fragments) to identify starting points for drug design. | The 4-bromophenylalanine core could serve as a fragment for building more complex drug candidates. |

Bio-conjugation Strategies for Complex Biomolecules

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or a nucleic acid. This technique is widely used to create novel therapeutic agents, diagnostic tools, and research reagents. nih.gov The presence of a bromine atom on the phenyl ring of this compound provides a handle for various bioconjugation strategies.

One potential approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to attach other molecules to the brominated phenyl ring. While these reactions often require conditions that are not biocompatible, advancements in catalyst design are making them more applicable to biological systems.

Another strategy involves the use of bromo-containing reagents for the modification of proteins. For example, bromomaleimides have been developed for the reversible modification of cysteine residues in proteins. acs.org While this compound itself is not a maleimide, this demonstrates the utility of bromo-functionalized molecules in bioconjugation. Similarly, N-alpha-(bromoacetyl)peptides have been used to couple peptides to oligonucleotides through the formation of a stable thioether bond. nih.gov This suggests that the bromoacetyl group, which could potentially be derived from this compound, is a useful tool for bioconjugation.

These conjugation strategies could be used to attach this compound to antibodies to create antibody-drug conjugates (ADCs), or to link it to fluorescent dyes or other reporter molecules for use in biological imaging and assays. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-N-acetyl-4-bromophenylalanine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves bromination of phenylalanine derivatives followed by acetylation. For example, analogous compounds like 4-(N-substituted) aminomethyl phenylalanines are synthesized via alkylation of N-acetyl-4-chloromethyl phenylalanine ethyl ester with dialkylamines, followed by hydrolysis in HCl and Boc protection . Optimize solvent choice (e.g., dichloromethane or ether for anhydrous conditions) and use alkali catalysts (e.g., triethylamine) to enhance acetylation efficiency .

- Key Parameters : Monitor reaction progress using TLC or HPLC, and confirm regioselectivity of bromination via -NMR.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the acetyl group (δ ~2.0 ppm) and bromine-induced deshielding in the aromatic region (δ 7.2–7.6 ppm) .

- HPLC/MS : Employ reverse-phase HPLC with C18 columns (acetonitrile/water gradient) and ESI-MS for purity assessment and molecular ion detection (e.g., [M+H] at m/z ~300–310) .

Q. How can purification challenges (e.g., byproduct removal) be addressed post-synthesis?

- Methodology : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to separate brominated byproducts. Recrystallization in ethanol/water mixtures (1:3 ratio) improves crystal purity . For persistent impurities, consider preparative HPLC with trifluoroacetic acid (0.1%) as a mobile-phase modifier .

Advanced Research Questions

Q. How does the 4-bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Experimental Design : Compare coupling efficiency of this compound with non-brominated analogs using Pd(PPh) catalysts and arylboronic acids. Monitor yields via -NMR or GC-MS .

- Key Insight : The bromine atom enhances electrophilicity, facilitating oxidative addition to palladium catalysts. However, steric hindrance from the acetyl group may reduce coupling efficiency, requiring ligand optimization (e.g., XPhos) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Data Analysis : Perform dose-response studies (e.g., IC assays) under standardized conditions (pH 7.4, 37°C) to account for variability in prior studies. Use computational docking (AutoDock Vina) to compare binding affinities across protein targets .

- Case Study : If conflicting data arise in antimicrobial assays, validate via time-kill curves and check for solvent interference (e.g., DMSO toxicity controls) .

Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS) to study structure-bioactivity relationships?

- Methodology : Incorporate the compound into resin-bound peptides via Fmoc/t-Bu chemistry. Use a Boc-protected intermediate to prevent side reactions during coupling (HBTU/DIPEA activation) .

- Applications : Evaluate hydrophobicity and aromatic stacking effects on peptide stability (CD spectroscopy) or receptor binding (SPR assays) .

Data Handling & Best Practices

Q. What are the best practices for managing raw data and uncertainties in experiments involving this compound?

- Documentation : Archive NMR, HPLC, and MS raw files with metadata (e.g., instrument parameters, solvent batches). Use tools like MestReNova for spectral analysis .

- Error Analysis : Quantify uncertainties (e.g., ±5% yield variability) via triplicate experiments. Report confidence intervals in bioactivity data using GraphPad Prism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.